1-(5-broMo-2-iodopyridin-3-yl)ethanone
Overview
Description
1-(5-bromo-2-iodopyridin-3-yl)ethanone is a chemical compound that belongs to the pyridine family. It has the molecular formula C₇H₅BrINO and a molecular weight of 325.93 g/mol. This compound is characterized by the presence of both bromine and iodine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-bromo-2-iodopyridin-3-yl)ethanone can be synthesized through various synthetic routes. One common method involves the bromination and iodination of pyridine derivatives. The reaction typically starts with the bromination of 3-acetylpyridine using bromine in the presence of a suitable catalyst. The resulting 5-bromo-3-acetylpyridine is then subjected to iodination using iodine and a suitable oxidizing agent to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-2-iodopyridin-3-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form pyridine derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, pyridine N-oxides, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-bromo-2-iodopyridin-3-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and materials science research.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-iodopyridin-3-yl)ethanone involves its interaction with molecular targets through its bromine and iodine atoms. These halogen atoms can form halogen bonds with biological molecules, influencing their activity. The compound can also participate in various biochemical pathways, depending on its specific application in research or industry.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-bromo-2-chloropyridin-3-yl)ethanone
- 1-(5-bromo-2-fluoropyridin-3-yl)ethanone
- 1-(5-bromo-2-methylpyridin-3-yl)ethanone
Uniqueness
1-(5-bromo-2-iodopyridin-3-yl)ethanone is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties compared to similar compounds. The combination of these halogens allows for versatile chemical transformations and applications in various fields of research and industry.
Properties
IUPAC Name |
1-(5-bromo-2-iodopyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSKGBURSYTUIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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